Alpha-Bourbonene Serves as a Quantitatively Validated Scaffold for Potent Antifungal Derivatives vs. Parent Hydrocarbon Baseline
The α-Bourbonene skeleton serves as a privileged scaffold for generating antifungal derivatives with dramatically enhanced potency compared to the parent hydrocarbon baseline. Phaeolep aldehyde B, a novel sesquiterpenoid possessing the α-Bourbonene skeleton, achieved 58.2% inhibition of Penicillium citrinum spore germination at a concentration of 0.25 ppm, whereas phaeolep aldehyde A (also bearing the same α-Bourbonene skeleton) exhibited only 25.7% inhibition at a 40-fold higher concentration of 10 ppm [1].
| Evidence Dimension | Antifungal activity (spore germination inhibition) |
|---|---|
| Target Compound Data | 58.2% inhibition at 0.25 ppm (phaeolep aldehyde B; α-Bourbonene skeleton derivative) |
| Comparator Or Baseline | 25.7% inhibition at 10 ppm (phaeolep aldehyde A; α-Bourbonene skeleton derivative) |
| Quantified Difference | 2.3-fold higher inhibition at 40-fold lower concentration (~92-fold potency differential on concentration basis) |
| Conditions | Penicillium citrinum spore germination assay; volatile antifungal bioassay |
Why This Matters
This demonstrates that the α-Bourbonene skeleton is a quantifiably effective core structure for antifungal compound development, with functionalization yielding potency improvements of up to two orders of magnitude, supporting its procurement as a scaffold for semi-synthetic optimization rather than as a standalone bioactive agent.
- [1] Seki K, Tanaka T, Shimoda E, et al. Identification of sesquiterpene aldehydes as volatile antifungal compounds in Phaeolepiota aurea culture filtrate. Bioscience, Biotechnology, and Biochemistry. 2024;88(12):1395-1402. doi:10.1093/bbb/zbae125. PMID: 39237456. View Source
